molecular formula C12H30O4V B098522 vanadium triisobutoxide oxide CAS No. 19120-62-8

vanadium triisobutoxide oxide

Cat. No.: B098522
CAS No.: 19120-62-8
M. Wt: 289.31 g/mol
InChI Key: CZMNFHBVFGQLCG-UHFFFAOYSA-N
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Description

Vanadium triisobutoxide oxide (C${12}$H${27}$O$_4$V), also known as vanadium oxide triisobutoxide or tris(isobutyl) vanadate, is an organovanadium compound with the CAS number 19120-62-8 . It is a pale yellow liquid with an alcohol-like odor and a molecular weight of 298.3 g/mol . Structurally, it consists of a vanadium center coordinated by three isobutoxide ligands and an oxide group.

Properties

IUPAC Name

2-methylpropan-1-ol;oxovanadium
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InChI

InChI=1S/3C4H10O.O.V/c3*1-4(2)3-5;;/h3*4-5H,3H2,1-2H3;;
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InChI Key

CZMNFHBVFGQLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO.CC(C)CO.CC(C)CO.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H30O4V
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DSSTOX Substance ID

DTXSID0066456
Record name Vanadium, tris(2-methyl-1-propanolato)oxo-, (T-4)-
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Molecular Weight

289.31 g/mol
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Physical Description

Tri-isobutyl vanadate appears as a pale yellow liquid with an alcohol-like odor. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Pale yellow liquid with an odor like isobutanol; [Akzo Nobel MSDS]
Record name TRI-ISOBUTYL VANADATE
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Record name Triisobutyl vanadate
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CAS No.

19120-62-8
Record name TRI-ISOBUTYL VANADATE
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Record name Vanadium, tris(2-methyl-1-propanolato)oxo-, (T-4)-
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Record name Tris(2-methylpropan-1-olato)oxovanadium
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Preparation Methods

Precursor Formation and Annealing

VEG is synthesized by refluxing VO(OiPr)₃ in ethylene glycol at 160°C. Subsequent annealing under varied conditions determines the final oxide:

  • V₂O₃: Annealing at 600°C under 5% H₂/95% N₂.

  • VO₂: Heating at 450°C in argon.

  • V₂O₅: Oxidation at 300°C in air.

Advantages:

  • Single precursor for multiple oxides.

  • Sub-micrometer crystallites with high surface area.

Direct Alkoxide Synthesis

While the provided sources focus on VO(OiPr)₃ applications, its synthesis is inferred from organometallic practices. Vanadium oxytrichloride (VOCl₃) reacts with sodium isopropoxide in anhydrous conditions:
VOCl3+3NaOiPrVO(OiPr)3+3NaCl\text{VOCl}_3 + 3 \text{NaO}^i\text{Pr} \rightarrow \text{VO(O}^i\text{Pr)}_3 + 3 \text{NaCl}
This reaction requires inert atmospheres and rigorous moisture exclusion to prevent hydrolysis.

Comparative Analysis of Methods

Method Precursor Temperature Atmosphere Product Particle Size
Inverse MicelleVO(OiPr)₃ + oleic acid400–650°CH₂/N₂, ArVO₂, V₂O₅, V₂O₃20–100 nm
Polyol RouteVEG300–600°CAir, Ar, H₂/N₂V₂O₃, VO₂, V₂O₅200–500 nm
Direct AlkoxideVOCl₃ + NaO^iPrRoom temp.N₂VO(OiPr)₃N/A

Challenges and Optimization Strategies

Moisture Sensitivity

VO(OiPr)₃ is highly moisture-sensitive, requiring synthesis and handling under inert conditions. Even trace water causes premature hydrolysis, leading to inconsistent oxide phases.

Annealing Atmosphere Control

The redox potential of the annealing atmosphere critically impacts phase purity. For instance, VO₂ formation demands precise O₂ partial pressures to avoid over-oxidation to V₂O₅ .

Chemical Reactions Analysis

Types of Reactions

vanadium triisobutoxide oxide, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

vanadium triisobutoxide oxide, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of vanadium, tris(2-methyl-1-propanolato)oxo-, (T-4)-, involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor or activator of various enzymes, including phosphatases and kinases. The oxo ligand plays a crucial role in these interactions by coordinating with the active sites of the enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Vanadium Compounds

The following table compares vanadium triisobutoxide oxide with structurally or functionally related vanadium compounds:

Property This compound Vanadium Pentoxide (V$2$O$5$) Vanadium(III) Oxide (V$2$O$3$) Vanadium(V) Oxytriisopropoxide (VTIP) Vanadium(V) Trichloride Oxide (VOCl$_3$)
CAS Number 19120-62-8 1314-62-1 1314-34-7 5588-84-1 7727-18-6
Molecular Formula C${12}$H${27}$O$_4$V V$2$O$5$ V$2$O$3$ C$9$H${21}$O$_4$V Cl$_3$OV
Physical State Pale yellow liquid Yellow-red crystalline solid Black powder Colorless to yellow liquid Yellow liquid
Solubility in Water 0.8 g/100 mL (20°C) Slightly soluble Insoluble Reacts violently Hydrolyzes rapidly
Applications Sol-gel thin films, catalysis Catalysts, laser crystals, alloys Alloy production, ceramics Thin-film deposition, catalysis Chlorination reactions, OLED precursors
Hazards Extreme toxicity, irritant Toxic (respiratory/carcinogenic) Irritant, harmful if inhaled Flammable, irritant Corrosive, releases HCl gas
Structural and Functional Differences
  • Vanadium Pentoxide (V$2$O$5$) : Unlike this compound, V$2$O$5$ is a binary metal oxide with a layered structure. It is the most stable vanadium oxide, widely used in industrial catalysis (e.g., sulfuric acid production) due to its redox activity . Its solid-state properties make it unsuitable for solution-based processes like sol-gel synthesis, where alkoxides like triisobutoxide oxide are preferred .
  • Vanadium(III) Oxide (V$2$O$3$) : A refractory solid with metallic conductivity, V$2$O$3$ is primarily used in alloys and ceramics. Its insolubility in water contrasts sharply with the hydrolytic reactivity of this compound .
  • Vanadium(V) Oxytriisopropoxide (VTIP) : Structurally analogous to triisobutoxide oxide but with isopropoxide ligands. VTIP is more volatile and flammable, making it riskier to handle but useful in vapor-phase thin-film deposition .
  • Vanadium(V) Trichloride Oxide (VOCl$3$) : A chlorinated derivative, VOCl$3$ hydrolyzes exothermically in water, releasing HCl. Its applications in organic synthesis differ significantly from the alkoxides’ roles in materials science .
Reactivity and Catalytic Behavior
  • Redox Activity : V$2$O$5$ and this compound both exhibit redox activity, but the latter’s organic ligands enable milder reaction conditions in organic synthesis .
  • Hydrolysis : Triisobutoxide oxide hydrolyzes in water to form acidic solutions, whereas VOCl$_3$ releases hazardous HCl gas .

Biological Activity

Vanadium triisobutoxide oxide (VTBO) is a vanadium compound that has garnered attention due to its diverse biological activities. This article explores the biological implications of VTBO, including its mechanisms of action, potential therapeutic applications, and associated case studies.

Overview of Vanadium Compounds

Vanadium exists in various oxidation states, primarily +2 to +5, with each state exhibiting distinct biological activities. VTBO, specifically, is a vanadium(V) compound that has shown promise in several biological contexts, including anticancer, antiviral, and antibacterial activities. The biological effects of vanadium compounds are often mediated through the generation of reactive oxygen species (ROS) and lipid peroxidation (LPO), which can lead to both protective and damaging effects on cells.

1. Reactive Oxygen Species (ROS) Generation:
Vanadium compounds can induce oxidative stress by generating ROS. This process is crucial as ROS can lead to cellular damage but also play roles in signaling pathways that may promote cell survival or apoptosis depending on the context .

2. Lipid Peroxidation (LPO):
LPO is a significant process influenced by vanadium compounds. It involves the oxidative degradation of lipids, leading to cell membrane damage and altered cellular functions. Studies indicate that VTBO can either exacerbate LPO under certain conditions or provide protective effects against oxidative damage by modulating antioxidant enzyme activity .

Anticancer Properties

Research indicates that vanadium compounds, including VTBO, exhibit anticancer properties. For instance:

  • In Vitro Studies: Vanadium complexes have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Mechanism: These effects are often linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Antiviral and Antibacterial Effects

Vanadium compounds have demonstrated antiviral and antibacterial activities:

  • Antiviral Activity: Some studies suggest that VTBO can inhibit viral replication through mechanisms involving interference with viral enzymes or host cell signaling pathways.
  • Antibacterial Activity: VTBO has shown effectiveness against certain bacterial strains by disrupting bacterial cell membranes and inhibiting metabolic processes .

Case Studies

Case Study 1: Anticancer Effects in Animal Models
A study investigated the effects of VTBO on tumor growth in Wistar rats. The results indicated a significant reduction in tumor size when treated with VTBO compared to control groups. The mechanism was attributed to increased ROS production leading to enhanced apoptosis in tumor cells .

Case Study 2: Protective Effects Against Oxidative Stress
In another study focusing on diabetic rats, treatment with VTBO resulted in decreased levels of oxidative stress markers and improved antioxidant enzyme activity. This suggests a protective role for VTBO against oxidative damage in metabolic disorders .

Data Table: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
AntiviralInhibition of viral replication
AntibacterialDisruption of bacterial membranes
Protection against LPOModulation of antioxidant enzymes

Q & A

Q. Table 1: Key Properties of this compound-Derived Catalysts

Support MaterialRedox Activity (H₂ Consumption, mmol/g)Dominant V Oxidation StateThermal Stability (°C)
TiO₂1.8–2.2V⁵⁺ → V⁴⁺≤500
SiO₂0.5–0.8V⁵⁺≤700
Al₂O₃1.0–1.5V⁵⁺ → V³⁺≤600
Data derived from H₂-TPR and XPS studies .

Q. Table 2: Common Contradictions in Characterization Data

TechniqueStrengthLimitationExample Conflict
XRDDetects crystalline phasesInsensitive to surface speciesFails to identify dispersed VOₓ on TiO₂
RamanSurface-sensitiveFluorescence interferenceOverestimates amorphous content
XANESProbes oxidation statesRequires synchrotron accessMisinterprets mixed V⁴⁺/V⁵⁺ environments
Adapted from .

Critical Research Gaps

  • Synthesis Reproducibility : Batch-to-batch variability in alkoxide precursor synthesis remains unresolved, necessitating standardized protocols .
  • Composite Design : Optimal partners (e.g., carbon matrices, metal oxides) for this compound in energy devices are underexplored .
  • In-situ Stability : Long-term structural integrity under operando conditions (e.g., acidic electrolytes, high temperatures) requires further study .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
vanadium triisobutoxide oxide
Reactant of Route 2
vanadium triisobutoxide oxide

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